3-(1-benzoylpiperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzoylpiperidine moiety with a triazolone ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzoylpiperidine: The initial step involves the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine.
Cyclization to Form Triazolone: The benzoylpiperidine intermediate is then reacted with hydrazine hydrate and an appropriate alkylating agent to form the triazolone ring.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, 3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one: shares similarities with other benzoylpiperidine and triazolone derivatives.
Benzoylpiperidine derivatives: These compounds are known for their potential pharmacological activities.
Triazolone derivatives:
Uniqueness
The uniqueness of 3-(1-Benzoylpiperidin-3-yl)-1-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combined structure, which allows for a wide range of chemical modifications and potential applications. Its dual functionality as both a benzoylpiperidine and a triazolone derivative makes it a versatile compound for research and development.
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-(1-benzoylpiperidin-3-yl)-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H24N4O2/c1-13(2)22-16(19-20(3)18(22)24)15-10-7-11-21(12-15)17(23)14-8-5-4-6-9-14/h4-6,8-9,13,15H,7,10-12H2,1-3H3 |
InChI Key |
OMIBAWIUBJGFPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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